2,2,3,3-Tetramethylbutan-1-ol
Description
2,2,3,3-Tetramethylbutan-1-ol is a highly branched primary alcohol with the molecular formula C8H18O. Its structure features a hydroxyl group (-OH) on the first carbon of a butane backbone, with two methyl groups attached to both the second and third carbons (CH3 groups at C2 and C3). This extensive branching confers unique physicochemical properties, including reduced polarity, lower boiling points, and altered solubility compared to linear alcohols.
Properties
CAS No. |
66576-24-7 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbutan-1-ol |
InChI |
InChI=1S/C8H18O/c1-7(2,3)8(4,5)6-9/h9H,6H2,1-5H3 |
InChI Key |
OCTRJUXIYWWVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,3,3-tetramethylbutan-1-ol with structurally related alcohols, emphasizing molecular structure, physical properties, and reactivity. Data are synthesized from analogous compounds in the evidence.
Key Findings:
Branching Effects: Boiling Points: Increased branching reduces intermolecular van der Waals forces, lowering boiling points. For example, this compound (estimated 160–170°C) has a lower boiling point than linear 1-octanol (195°C) but higher than smaller branched alcohols like 3-methylbutan-1-ol (131°C) . Solubility: Branching decreases water solubility. While 3-methylbutan-1-ol is sparingly soluble (~2.5 g/100 mL), this compound is likely less soluble due to greater hydrophobicity .
Reactivity :
- Oxidation : Primary alcohols typically oxidize to aldehydes/carboxylic acids, but steric hindrance from methyl groups in this compound may slow reaction rates compared to less hindered analogs like 3-methylbutan-1-ol .
- Fluorinated Analogs : Fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropan-1-ol) exhibit enhanced polarity and acidity due to electron-withdrawing fluorine atoms, contrasting with the hydrophobic nature of methyl-substituted alcohols .
Research Highlights
- Rheological Behavior: Studies on fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropan-1-ol) reveal similarities in viscosity and density trends with non-fluorinated analogs, suggesting that steric and electronic effects dominate over hydrogen-bonding variations in branched alcohols .
- Synthetic Applications : Highly branched alcohols are valuable in synthesizing thermally stable polymers and specialty solvents, though their steric bulk may limit reactivity in nucleophilic substitutions .
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